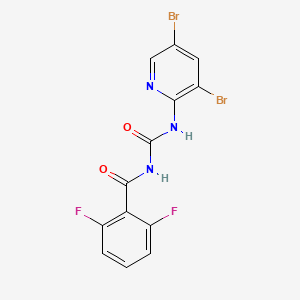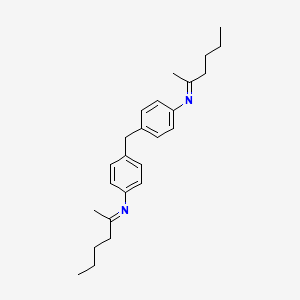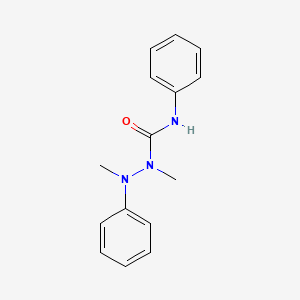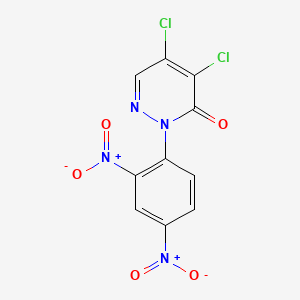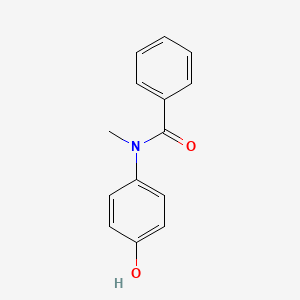
n-(4-Hydroxyphenyl)-n-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxyphenyl)-N-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a hydroxyphenyl and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)-N-methylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with methylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of methylamine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: N-(4-Hydroxyphenyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters, depending on the substituent introduced.
科学研究应用
Chemistry: N-(4-Hydroxyphenyl)-N-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their mechanical and thermal properties.
作用机制
The mechanism of action of N-(4-Hydroxyphenyl)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the compound’s structure. The hydroxy group plays a crucial role in forming hydrogen bonds with the enzyme, stabilizing the inhibitor-enzyme complex.
相似化合物的比较
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide:
Uniqueness: N-(4-Hydroxyphenyl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike paracetamol, which is primarily used for pain relief, this compound has broader applications in medicinal chemistry and materials science. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
70489-16-6 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
N-(4-hydroxyphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-15(12-7-9-13(16)10-8-12)14(17)11-5-3-2-4-6-11/h2-10,16H,1H3 |
InChI 键 |
ZZHAWGINDBQJMU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


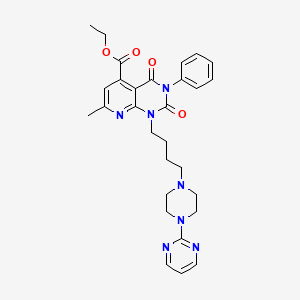
![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)


